- Copper-Catalyzed Trifluoromethylation of Allylsilanes, Angewandte Chemie, 2012, 51(19), 4577-4580

Cas no 94236-21-2 (1-Bromo-2-((methoxymethoxy)methyl)benzene)

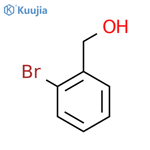

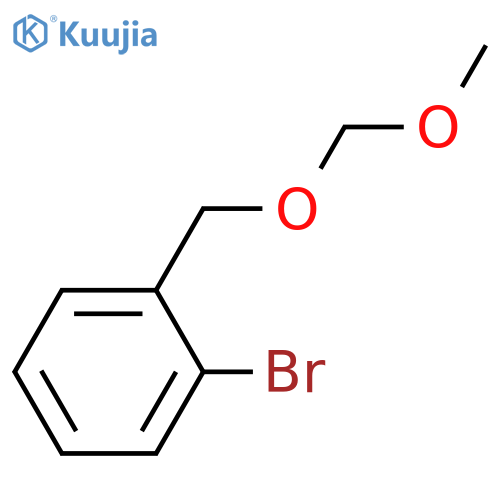

94236-21-2 structure

اسم المنتج:1-Bromo-2-((methoxymethoxy)methyl)benzene

1-Bromo-2-((methoxymethoxy)methyl)benzene الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 1-Bromo-2-((methoxymethoxy)methyl)benzene

- 1-bromo-2-(methoxymethoxymethyl)benzene

- Benzene, 1-bromo-2-[(methoxymethoxy)methyl]-

- 2-BrC6H4CH2OMOM

- 2-bromo-1-(methoxymethoxy)methyl benzene

- 2-bromobenzyl methoxymethyl ether

- Benzene,1-bromo-2-[(methoxymethoxy)methyl]

- 1-Bromo-2-[(methoxymethoxy)methyl]benzene (ACI)

- CS-13560

- C11531

- DTXSID30474356

- CS-M0248

- 1-bromo-2-[(methoxymethoxy)methyl]benzene

- SCHEMBL500785

- 1-bromo-2-((methoxymethoxy)methyl)-benzene

- 2-bromo-1-(methoxymethoxymethyl)benzene

- 94236-21-2

- 2-Bromo-[1-(methoxymethoxy)methyl]benzene

- DB-097885

- AKOS016007353

- DIZPEZNNOODNQE-UHFFFAOYSA-N

-

- MDL: MFCD18207049

- نواة داخلي: 1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3

- مفتاح Inchi: DIZPEZNNOODNQE-UHFFFAOYSA-N

- ابتسامات: BrC1C(COCOC)=CC=CC=1

حساب السمة

- نوعية دقيقة: 229.99400

- النظائر كتلة واحدة: 229.99424g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 0

- عدد مستقبلات الهيدروجين بوند: 2

- عدد الذرات الثقيلة: 12

- تدوير ملزمة العد: 4

- تعقيدات: 119

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- إكسلوغ 3: 2.2

- طوبولوجي سطح القطب: 18.5Ų

الخصائص التجريبية

- بسا: 18.46000

- لوغب: 2.56960

1-Bromo-2-((methoxymethoxy)methyl)benzene أمن المعلومات

- إشارة عشوائية:warning

- وصف الخطر: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- تحذير: P264+P280+P305+P351+P338+P337+P313

- تعليمات السلامة: H303+H313+H333

- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Bromo-2-((methoxymethoxy)methyl)benzene بيانات الجمارك

- رمز النظام المنسق:2909309090

- بيانات الجمارك:

China Customs Code:

2909309090Overview:

2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Bromo-2-((methoxymethoxy)methyl)benzene الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048865-1g |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 97% | 1g |

¥1874.00 | 2024-04-24 | |

| TRC | B711273-10mg |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM195014-5g |

1-bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 95% | 5g |

$593 | 2022-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048865-100mg |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 97% | 100mg |

¥562.00 | 2024-04-24 | |

| Chemenu | CM195014-5g |

1-bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 95% | 5g |

$593 | 2021-06-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048865-250mg |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 97% | 250mg |

¥937.00 | 2024-04-24 | |

| Aaron | AR006DM7-250mg |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 95% | 250mg |

$500.00 | 2025-02-11 | |

| TRC | B711273-100mg |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 100mg |

$ 160.00 | 2022-06-06 | ||

| TRC | B711273-50mg |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 50mg |

$ 95.00 | 2022-06-06 | ||

| Alichem | A019089338-1g |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 95% | 1g |

$400.00 | 2023-08-31 |

1-Bromo-2-((methoxymethoxy)methyl)benzene طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Catalysts: Copper oxide (CuO) (supported on poly(4-vinylpyridine)) ; 1 min, rt

المراجع

- P4VPy-CuO nanoparticles as a novel and reusable catalyst: application at the protection of alcohols, phenols and amines, Journal of the Iranian Chemical Society, 2016, 13(9), 1699-1712

طريقة الإنتاج 3

رد فعل الشرط

المراجع

- Preparation of tetrahydrodibenzocycloheptapyridines as antidepressants, Japan, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Catalysts: Phosphonium, triphenyl(phenylmethyl)-, (tribromide) (1:1) Solvents: Chloroform ; 23 min, reflux

المراجع

- A mild and efficient method for the methoxymethylation and acetylation of alcohols promoted by benzyltriphenylphosphonium tribromide, Chinese Chemical Letters, 2010, 21(10), 1187-1190

طريقة الإنتاج 5

رد فعل الشرط

1.1 Catalysts: 12-Tungstophosphoric acid , 1-Butyl-3-methylimidazolium tetrachloroferrate ; overnight, rt

1.2 20 s, 75 - 82 °C

1.2 20 s, 75 - 82 °C

المراجع

- H3PW12O40-[bmim][FeCl4]: a green catalytic system for alkoxymethylation of alcohols and their one-pot interconversion to acetates and TMS-ethers, Journal of the Iranian Chemical Society, 2011, 8(2), 513-524

طريقة الإنتاج 6

رد فعل الشرط

1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Chloroform ; 0.2 h, reflux

المراجع

- Melamine trisulfonic acid (MTSA), a new efficient catalyst for the chemoselective methoxymethylation of alcohols, Synthetic Communications, 2010, 40(6), 910-914

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine Solvents: Diisopropylethylamine ; 0 °C; 2 h, 0 °C; 0 °C → rt; 5 h, rt

المراجع

- Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor: A Ligand Structure-Affinity Relationship, Receptor Mutagenesis and Receptor Modeling Investigation, Journal of Medicinal Chemistry, 2008, 51(21), 6808-6828

طريقة الإنتاج 8

رد فعل الشرط

المراجع

- Boron-containing small molecules for topical treatment of fungal infections, United States, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Catalysts: Iron oxide (Fe3O4) (sulfamic acid-functionalized) ; 2 - 3 h, rt

المراجع

- Catalytic application of sulfamic acid-functionalized magnetic Fe3O4 nanoparticles (SA-MNPs) for protection of aromatic carbonyl compounds and alcohols: experimental and theoretical studies, RSC Advances, 2020, 10(73), 44946-44957

طريقة الإنتاج 10

رد فعل الشرط

1.1 Catalysts: 12-Tungstophosphoric acid ; 2 h, rt

المراجع

- H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions, Canadian Journal of Chemistry, 2008, 86(8), 831-840

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

المراجع

- Boron compounds for the treatment of periodontal disease such as infection involving bacteria, viruses, fungi and/or parasites, United States, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

المراجع

- Hydrolytically-resistant boron-containing heterocyclic antifungal and antibacterial agents for topical therapy of ungual and periungual infections, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

المراجع

- Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis, Journal of Medicinal Chemistry, 2006, 49(15), 4447-4450

طريقة الإنتاج 14

رد فعل الشرط

1.1 Catalysts: Poly[sulfonyl-1,3-phenylenesulfonyl(bromoimino)-1,2-ethanediyl(bromoimino)] ; 2.4 h, rt

المراجع

- N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) as efficient catalysts for the methoxymethylation of alcohols under solvent-free conditions, Journal of the Chinese Chemical Society (Taipei, 2008, 55(3), 632-635

طريقة الإنتاج 15

رد فعل الشرط

1.1 Solvents: 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetrachloroindate(1-) (1:1) ; 30 min

المراجع

- [C4mim][InCl4]: An efficient catalyst-medium for alkoxymethylation of alcohols and their interconversion to acetates and TMS-ethers, Comptes Rendus Chimie, 2011, 14(6), 568-579

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; rt → 0 °C; overnight, rt

المراجع

- Boron-containing small molecules as anti-inflammatory agents, World Intellectual Property Organization, , ,

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 h, rt

المراجع

- Preparation of hydrolytically-resistant borole derivatives as antibacterial and antiviral therapeutics, World Intellectual Property Organization, , ,

1-Bromo-2-((methoxymethoxy)methyl)benzene Raw materials

1-Bromo-2-((methoxymethoxy)methyl)benzene Preparation Products

1-Bromo-2-((methoxymethoxy)methyl)benzene الوثائق ذات الصلة

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

3. Back matter

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716

94236-21-2 (1-Bromo-2-((methoxymethoxy)methyl)benzene) منتجات ذات صلة

- 1423700-18-8(5-Iodo-3-methyl-1,2-thiazole-4-carbonitrile)

- 2679809-72-2((2R)-3-(butylsulfanyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 2171684-94-7(10-(1-methyl-1H-1,2,4-triazol-3-yl)-6-oxa-9-azaspiro4.5decane)

- 2228083-66-5(methyl 3-hydroxy-3-(thiolan-2-yl)propanoate)

- 2680882-79-3(3-Acetamido-6-(trifluoromethyl)pyridine-2-carboxylic acid)

- 2156836-82-5(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methyl-1,3-thiazol-5-yl)butanoic acid)

- 1805160-44-4(6-(Difluoromethyl)-2,3-dimethoxy-4-methylpyridine)

- 141743-30-8(Fmoc-N-(2-tert-butoxyethyl)glycine dicyclohexylammonium salt)

- 1807166-60-4(2-Chloro-3-ethoxy-1,4-difluorobenzene)

- 2172599-81-2(5-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}pentanoic acid)

الموردين الموصى بهم

Wuhan Comings Biotechnology Co., Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة

Wuhan ChemNorm Biotech Co.,Ltd.

عضو ذهبي

مورد الصين

مُحْضِر

Hubei Cuiyuan Biotechnology Co.,Ltd

عضو ذهبي

مورد الصين

مُحْضِر

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

عضو ذهبي

مورد الصين

مُحْضِر

Hubei Changfu Chemical Co., Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة